1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
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Overview
Description
1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidine-2,4-dione structure The indole nucleus is a significant scaffold in medicinal chemistry due to its presence in various bioactive molecules
Mechanism of Action
Target of Action
The compound 1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione, also known as 1-(1-(1H-indole-3-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to induce a range of biological changes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body , suggesting that they may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione typically involves multiple steps:
Formation of the Indole-3-carbonyl Intermediate: The indole-3-carbonyl group can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole-3-carbonyl intermediate is replaced by a piperidine derivative.
Imidazolidine-2,4-dione Formation: The final step involves the cyclization of the intermediate with a urea derivative under basic conditions to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized indole derivatives
Reduction: Reduced alcohol derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indole-3-carbonyl)piperidine: Lacks the imidazolidine-2,4-dione moiety.
3-methylimidazolidine-2,4-dione: Lacks the indole and piperidine rings.
Indole-3-acetic acid: Contains the indole moiety but lacks the piperidine and imidazolidine-2,4-dione structures.
Uniqueness
1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is unique due to its combination of the indole, piperidine, and imidazolidine-2,4-dione moieties. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
The compound 1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure
The molecular formula of the compound is C19H24N4O2 with a molecular weight of 336.42 g/mol. The compound features an indole moiety, a piperidine ring, and an imidazolidine-2,4-dione structure, which are key to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its effects on different cellular pathways and potential therapeutic applications. The following sections summarize significant findings from recent research.
Anticancer Activity
- Mechanism of Action : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. For instance, derivatives of indole have shown to activate caspases and promote cell cycle arrest in cancer cells .
-
Case Studies :
- A study on indole derivatives demonstrated that they could significantly reduce the viability of various cancer cell lines (e.g., HT-29 and TK-10) with IC50 values in the low micromolar range .
- Another investigation highlighted that compounds targeting mitochondrial functions could lead to increased reactive oxygen species (ROS) production, contributing to cancer cell death .
Neuroprotective Effects
- Neuroprotection : Some derivatives have been noted for their neuroprotective properties, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammation. For example, certain indole-based compounds have exhibited selective agonistic activity at serotonin receptors, which is crucial for neuroprotection .
- Research Findings :
Antimicrobial Activity
- Inhibition of Pathogens : The compound's structure suggests potential antimicrobial activity against various pathogens. In vitro studies have indicated that similar compounds can effectively inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential metabolic pathways .
- Activity Data :
Table: Summary of Biological Activities
Activity Type | Mechanism/Effect | IC50/MIC Values |
---|---|---|
Anticancer | Induces apoptosis via mitochondrial pathways | IC50 ~ 1-10 µM |
Neuroprotective | Modulates neurotransmitter systems | Not specified |
Antimicrobial | Disrupts microbial cell membranes | MIC < 10 µg/mL |
Properties
IUPAC Name |
1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-20-16(23)11-22(18(20)25)12-6-8-21(9-7-12)17(24)14-10-19-15-5-3-2-4-13(14)15/h2-5,10,12,19H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOITVNLGDGFINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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